molecular formula C18H17FN4O2 B2959746 1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-22-6

1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2959746
CAS No.: 878734-22-6
M. Wt: 340.358
InChI Key: JHUURKBIFJOREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O2 and its molecular weight is 340.358. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

1,2,4-Triazole derivatives, including compounds similar to 1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized and evaluated for their antimicrobial activities. Research has shown that some of these derivatives possess good to moderate activities against various microorganisms, highlighting their potential use in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer Properties

Triazole derivatives have also been studied for their potential anticancer properties. For instance, 2-phenylthiazole-4-carboxamide derivatives have shown significant cytotoxic activity against various human cancer cell lines, including breast, colorectal, and colon cancer. This suggests that triazole compounds, like the one , might have potential applications in cancer treatment (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).

Fluorescent Dyes Synthesis

Triazole derivatives have been utilized in the synthesis of fluorescent dyes. These compounds, when synthesized with certain moieties, exhibit a range of fluorescence properties, making them useful in the development of color-tunable fluorescent materials. Such applications are significant in various scientific and industrial fields, including bioimaging and sensor development (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Antiviral Activities

Some triazole derivatives have been synthesized with antiviral properties. For example, benzamide-based 5-aminopyrazoles and their corresponding derivatives have been tested in vitro for their activity against influenza A virus, demonstrating significant antiviral activities. This suggests a potential use of triazole derivatives in developing treatments against viral infections (Hebishy, Salama, & Elgemeie, 2020).

Crystal Structure Analysis in Medicinal Chemistry

The crystal structure of triazole derivatives is often analyzed to understand their interactions and properties, which is crucial in medicinal chemistry. This includes studying the compound's inhibition on the proliferation of cancer cell lines, as well as understanding the structure-activity relationship that aids in drug development (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).

Properties

IUPAC Name

1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-3-25-16-11-7-6-10-15(16)23-12(2)17(21-22-23)18(24)20-14-9-5-4-8-13(14)19/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUURKBIFJOREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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